molecular formula C17H15N3OS B11371318 2-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

2-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11371318
M. Wt: 309.4 g/mol
InChI Key: PEXUMRHFJDMBGJ-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective monoacylation. The process can be optimized using a continuous flow microreactor system, which allows for precise control of reaction parameters and improved yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors is advantageous for large-scale production as it enhances reaction efficiency and product consistency. The key steps involve the selective acylation of 4-methylbenzene-1,3-diamine and subsequent purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

2-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H15N3OS/c1-11-7-9-13(10-8-11)15-18-17(22-20-15)19-16(21)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,18,19,20,21)

InChI Key

PEXUMRHFJDMBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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